molecular formula C22H23N5O3 B11258702 N-(2-ethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11258702
M. Wt: 405.4 g/mol
InChI Key: CDPNKCKYEASAGR-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes ethoxyphenyl and methoxyphenyl groups attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts such as palladium in a tandem C–N coupling/Boulton–Katritzky rearrangement process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Transition-metal-free oxidative N–N bond formation strategies have also been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in C–N coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidative reactions may yield various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ETHOXYPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to the presence of both ethoxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-4-30-18-12-8-6-10-16(18)26-21(28)19-14(2)25-22-23-13-24-27(22)20(19)15-9-5-7-11-17(15)29-3/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

CDPNKCKYEASAGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OC)C

Origin of Product

United States

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